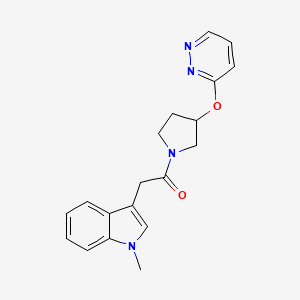

![molecular formula C15H13Cl2NO3S2 B2491435 ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393838-58-9](/img/structure/B2491435.png)

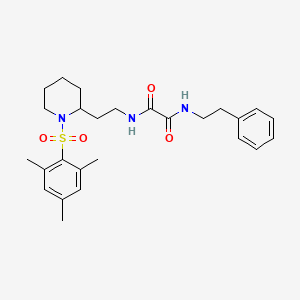

ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

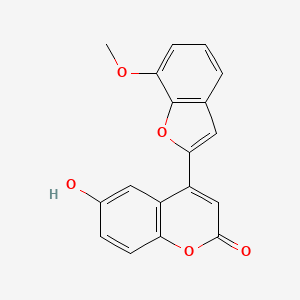

The exploration of thiophene-based compounds has been a subject of significant interest due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate belongs to this class, featuring a thiophene ring, a characteristic sulfur-containing heterocycle that imparts unique electronic and chemical properties.

Synthesis Analysis

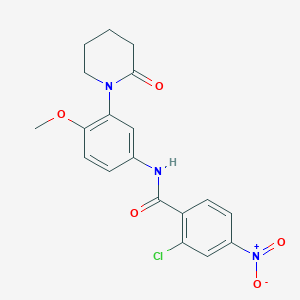

Synthesis of thiophene derivatives often involves strategies like heterocyclization reactions, employing precursors with functional groups that facilitate ring closure under specific conditions. For instance, the synthesis of related thiophene and benzothiophene derivatives can involve cyclization of thioamide with halo compounds or the reaction of amino-thiophene carboxylates with acylating agents, demonstrating a range of synthetic possibilities for constructing complex thiophene-based architectures (Khodairy & El-Saghier, 2011; Pekparlak et al., 2018).

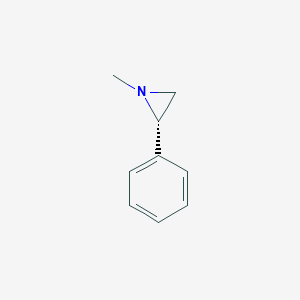

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography studies on similar compounds reveal details about their molecular geometry, including bond lengths, angles, and dihedral angles between functional groups, which are essential for understanding their reactivity and interactions (Mukhtar et al., 2012).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions, determined by the electron-rich nature of the thiophene ring. These reactions enable the functionalization of the thiophene core and the introduction of diverse substituents, expanding the utility of these compounds in organic synthesis and medicinal chemistry.

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility in organic solvents, which is critical for its application in chemical reactions and material science.

Chemical Properties Analysis

Thiophene derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are significantly impacted by the substituents on the thiophene ring, which can alter the electron density and, consequently, the reactivity of the compound.

References:

Mechanism of Action

Mode of Action

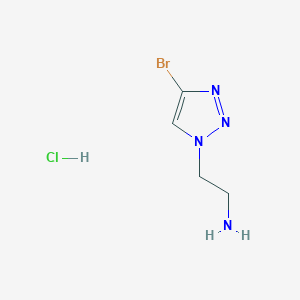

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been associated with a range of biological effects, indicating that they may influence multiple pathways .

Result of Action

Thiophene derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name |

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S2/c1-2-21-15(20)11-7-4-3-5-9(7)22-14(11)18-13(19)8-6-10(16)23-12(8)17/h6H,2-5H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXZWBCQBRLQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)

![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)